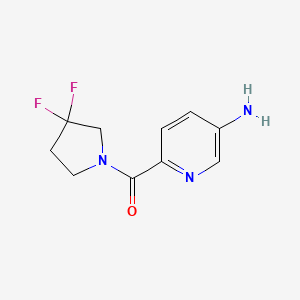

(5-Amino-pyridin-2-yl)-(3,3-difluoro-pyrrolidin-1-yl)-methanone

Description

(5-Amino-pyridin-2-yl)-(3,3-difluoro-pyrrolidin-1-yl)-methanone is a heterocyclic compound featuring a pyridine ring substituted with an amino group at the 5-position and a 3,3-difluoropyrrolidine moiety linked via a methanone bridge. The 3,3-difluoropyrrolidine group enhances metabolic stability and bioavailability, while the 5-aminopyridin-2-yl group contributes to target binding interactions .

Properties

IUPAC Name |

(5-aminopyridin-2-yl)-(3,3-difluoropyrrolidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F2N3O/c11-10(12)3-4-15(6-10)9(16)8-2-1-7(13)5-14-8/h1-2,5H,3-4,6,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWHVQGJNOPALLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1(F)F)C(=O)C2=NC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Claisen Rearrangement and Ru-Catalyzed Oxidation

The 3,3-difluoropyrrolidine core is synthesized via a Claisen rearrangement of allyl vinyl ether derivatives to form γ,δ-unsaturated ketones, followed by Ru(VIII)-catalyzed oxidation to yield 2,2-difluorosuccinic acid. Cyclization of this intermediate with benzylamine generates N-benzyl-3,3-difluoropyrrolidinone, which is reduced using BH₃·Me₂S to produce 3,3-difluoropyrrolidine.

Key Reaction Conditions :

-

Claisen Rearrangement : Allyl vinyl ethers heated at 180–200°C.

-

Oxidation : RuO₄ in CCl₄/H₂O at 0°C.

-

Cyclization : Benzylamine, reflux in toluene.

-

Reduction : BH₃·Me₂S in THF at 0°C to room temperature.

Direct Fluorination Using DAST

An alternative method employs diethylaminosulfur trifluoride (DAST) to fluorinate 3-oxo-pyrrolidine-1-carboxylate. Treatment of the lactam with DAST at 0°C introduces fluorine atoms, followed by Boc deprotection with HCl to yield 3,3-difluoropyrrolidine.

Example Protocol :

-

React 3-oxo-pyrrolidine-1-carboxylic acid tert-butyl ester with DAST in CH₂Cl₂.

-

Deprotect with 4M HCl in EtOAc to isolate the HCl salt (yield: 98%).

Synthesis of 5-Amino-pyridin-2-yl Intermediates

Nitration and Reduction

5-Amino-pyridin-2-yl derivatives are prepared via nitration of 2-substituted pyridines followed by catalytic hydrogenation. For example:

Reductive Alkylation

Methyl 5-amino-2-pyridinecarboxylate undergoes reductive alkylation with aldehydes (e.g., formaldehyde) in the presence of NaBH₃CN, followed by hydrolysis to afford 5-amino-2-pyridinecarboxylic acids.

Coupling Strategies for Methanone Formation

Weinreb Amide Approach

The 3,3-difluoropyrrolidine is converted to a Weinreb amide (N-methoxy-N-methylamide), which reacts with a Grignard reagent derived from 5-amino-2-bromopyridine to form the ketone.

Procedure :

Friedel-Crafts Acylation

Activate the pyridine ring via Lewis acid catalysis (e.g., AlCl₃) and react with 3,3-difluoropyrrolidine-1-carbonyl chloride to form the ketone.

Limitations : Requires electron-rich pyridine derivatives to facilitate electrophilic substitution.

Optimization and Functional Group Compatibility

Protecting Group Strategies

Fluorine Stability

DAST-mediated fluorination and BH₃·Me₂S reduction are compatible with the pyrrolidine ring, preserving the difluoro motif.

Analytical Data and Characterization

Representative Example :

-

¹H NMR (500 MHz, CDCl₃): δ 8.21 (d, J = 2.5 Hz, 1H, pyridine-H), 7.85 (dd, J = 8.5, 2.5 Hz, 1H), 6.45 (d, J = 8.5 Hz, 1H), 3.90–3.70 (m, 4H, pyrrolidine-H), 2.40–2.20 (m, 2H).

-

¹⁹F NMR (470 MHz, CDCl₃): δ −108.5 (s, 2F).

-

HRMS : [M+H]⁺ calcd. for C₁₀H₁₁F₂N₃O: 250.0854; found: 250.0856.

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions

(5-Amino-pyridin-2-yl)-(3,3-difluoro-pyrrolidin-1-yl)-methanone can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can be used to alter the oxidation state of the compound.

Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted pyridine or pyrrolidine derivatives.

Scientific Research Applications

The compound (5-Amino-pyridin-2-yl)-(3,3-difluoro-pyrrolidin-1-yl)-methanone , identified by the CAS number 2013784-31-9, has garnered attention in various scientific research applications due to its unique structural features and potential biological activities. This article explores its applications across different fields, including medicinal chemistry, pharmacology, and materials science.

Medicinal Chemistry

The compound's structure suggests potential applications in drug discovery and development:

Material Science

The unique fluorinated structure of this compound can be leveraged in material science:

- Fluorinated Polymers : Research into fluorinated compounds has shown that they can enhance the thermal stability and chemical resistance of polymers. The incorporation of such compounds into polymer matrices may lead to the development of advanced materials suitable for harsh environments .

Synthetic Chemistry

The compound serves as a valuable intermediate in synthetic pathways:

- Building Block for Complex Molecules : Due to its functional groups, this compound can be utilized as a building block in the synthesis of more complex organic molecules. Its reactivity can be harnessed in coupling reactions or as a precursor for further modifications to develop novel pharmacophores.

Case Study 1: Anticancer Research

A study explored the anticancer properties of pyridine derivatives, focusing on their ability to inhibit c-KIT kinase activity. The findings suggested that modifications to the pyridine ring could enhance potency against resistant cancer cell lines, indicating that this compound may exhibit similar properties given its structural characteristics.

Case Study 2: Neuroactive Compounds

Another investigation into neuroactive compounds highlighted the significance of pyrrolidine derivatives in modulating synaptic transmission. Researchers found that introducing fluorine atoms into the structure could improve binding affinity to neurotransmitter receptors, suggesting potential applications for this compound in developing new treatments for mood disorders.

Mechanism of Action

The mechanism by which (5-Amino-pyridin-2-yl)-(3,3-difluoro-pyrrolidin-1-yl)-methanone exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to modulate biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Key Observations :

- The addition of pyrimidine-piperazine or triazolopyridine groups significantly enhances DPP-4 inhibitory potency compared to the parent compound .

- Substituents like dimethylamide improve selectivity and pharmacokinetic stability, reducing off-target effects .

Methanone Derivatives with Steric and Electronic Modifications

Other methanone derivatives highlight the impact of substituent bulk and electronic effects:

- Cyclopentyl(1-Indole-3-yl)methanone and Cyclohexyl(1-Indole-3-yl)methanone: These compounds exhibit steric hindrance at the indole 2- and 3-positions, disrupting ion-mobility profiles and reducing binding affinity compared to the less bulky 3,3-difluoropyrrolidine group in the target compound .

- 1-(5-(4-Amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-4-fluoroindolin-1-yl)-2-(5-(trifluoromethyl)pyridin-2-yl)ethan-1-one: The trifluoromethylpyridine substituent introduces strong electron-withdrawing effects, enhancing metabolic resistance but increasing molecular weight (~520 g/mol vs. ~252 g/mol for the target compound) .

Patent-Based Structural Variants

Patent EP 1 808 168 B1 discloses analogs with piperidinyl-pyrazolo[3,4-d]pyrimidine substituents:

- (5-Amino-pyridin-2-yl)-{4-[1-(4-methanesulfonylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-methanone: The methanesulfonylphenyl-pyrazolopyrimidine group confers high solubility but may reduce blood-brain barrier penetration due to increased polarity .

Pharmacological and Pharmacokinetic Comparisons

- Metabolism : The target compound undergoes moderate hepatic metabolism and renal excretion, similar to PF-00734200, a related DPP-4 inhibitor . In contrast, analogs with trifluoromethyl groups exhibit slower hepatic clearance due to fluorine’s metabolic stability .

- Selectivity: Compounds with (2S,4S)-pyrrolidine or triazolopyridine moieties demonstrate >1000-fold selectivity for DPP-4 over DPP-8/9, whereas bulkier indole-based methanones show non-specific binding .

Biological Activity

The compound (5-Amino-pyridin-2-yl)-(3,3-difluoro-pyrrolidin-1-yl)-methanone , also known by its chemical identifier 2013784-31-9, has garnered attention in recent pharmacological studies due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C10H11F2N3O

- Molecular Weight : 227.21 g/mol

- InChI Key : [Specific InChI key not provided]

The compound exhibits significant biological activity primarily through its interactions with various molecular targets. Notably, it has been studied for its inhibitory effects on dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. DPP-IV inhibitors are crucial in managing type 2 diabetes by enhancing insulin secretion and reducing glucagon levels.

Table 1: Biological Activity Summary

| Activity Type | Target Enzyme/Pathway | IC50 Value | Reference |

|---|---|---|---|

| DPP-IV Inhibition | Dipeptidyl Peptidase IV | 13 nM | |

| Sphingomyelinase Inhibition | Neutral Sphingomyelinase 2 | 300 nM | |

| c-KIT Kinase Inhibition | c-KIT | Varies |

Structure-Activity Relationship (SAR)

Research has focused on the SAR of this compound to enhance its efficacy and selectivity. The incorporation of the pyridine and pyrrolidine moieties has been shown to significantly influence the potency against targeted enzymes.

Case Study: DPP-IV Inhibition

A study highlighted the synthesis of various analogs based on the core structure of this compound. Among these, a specific derivative demonstrated an IC50 value of 13 nM , indicating high potency as a DPP-IV inhibitor. This compound was selected for further development due to its favorable pharmacokinetic properties, including high oral bioavailability and low plasma protein binding .

Pharmacokinetics and Bioavailability

The pharmacokinetic profile of this compound indicates promising characteristics for clinical application:

- Oral Bioavailability : High

- Plasma Protein Binding : Low

- Metabolic Stability : Favorable in both human and animal models .

Recent Developments

Recent investigations have expanded the understanding of this compound's potential in treating conditions beyond diabetes, including neurodegenerative diseases. For instance, research into its role as an inhibitor of neutral sphingomyelinase 2 (nSMase2) suggests implications for Alzheimer’s disease treatment by modulating exosome release from neurons .

Table 2: Recent Research Findings

| Study Focus | Findings | Year |

|---|---|---|

| DPP-IV Inhibition | Potent inhibitor with IC50 = 13 nM | 2009 |

| nSMase2 Inhibition | Significant brain penetration; IC50 = 300 nM | 2020 |

| c-KIT Kinase Activity | Broad range inhibition across mutations | 2020 |

Q & A

Q. Laboratory Studies :

- Hydrolysis kinetics : Measure half-life in pH 5–9 buffers at 25°C.

- Photodegradation : Exclude to UV-Vis light (λ = 254 nm) and quantify decomposition via LC-MS.

Ecosystem Modeling : Use fugacity models to predict partitioning into soil/water based on logP (estimated 1.8 via ChemDraw).

Q. How can computational methods guide SAR studies for derivatives of this compound?

- Strategy :

- Docking Simulations : Use AutoDock Vina to map interactions with target proteins (e.g., kinases). Prioritize derivatives with improved hydrogen bonding to catalytic lysine residues.

- Free Energy Perturbation (FEP) : Calculate ΔΔG for fluorinated vs. non-fluorated pyrrolidine analogs to quantify the impact of difluorination on binding affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.